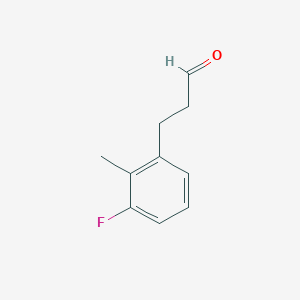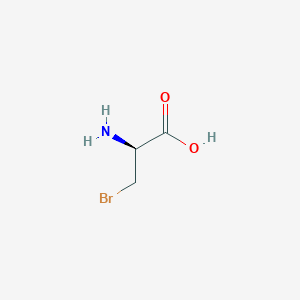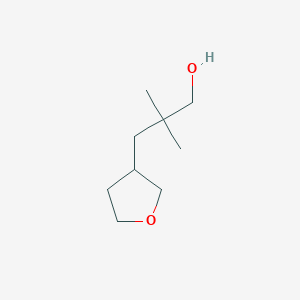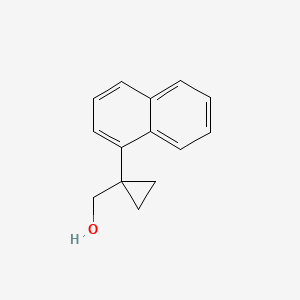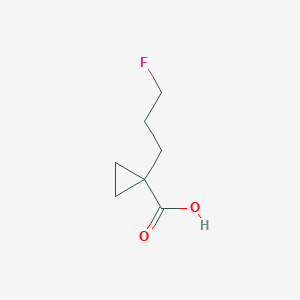
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid is an organic compound with the molecular formula C7H11FO2 It is a cyclopropane derivative where a fluoropropyl group is attached to the cyclopropane ring, and a carboxylic acid group is present
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with a fluorinating agent to introduce the fluoropropyl group. The resulting intermediate is then subjected to carboxylation to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be compared with similar compounds such as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and a carboxylic acid group, the presence of different substituents (fluoropropyl vs. trifluoromethyl) imparts distinct chemical and biological properties. For instance, the trifluoromethyl group may confer greater metabolic stability and lipophilicity compared to the fluoropropyl group .
Similar compounds include:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Chloropropyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-(3-fluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) |
InChI Key |
WUWRFEQNDLLHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



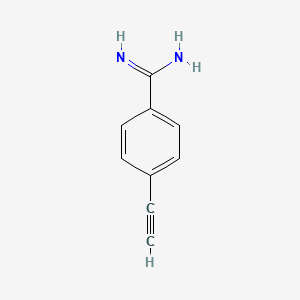




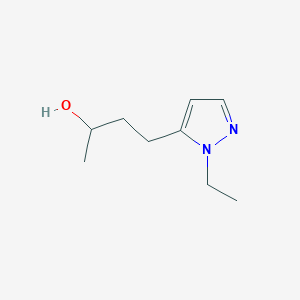
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


